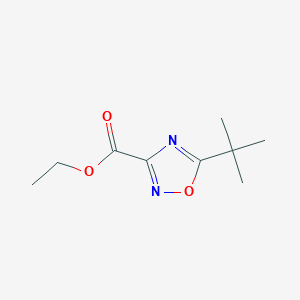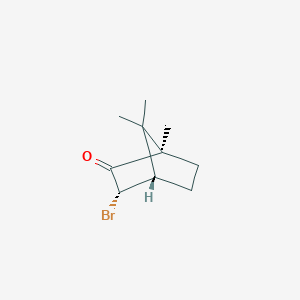
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as fenoxaprop-P-ethyl, is a selective herbicide used to control annual and perennial grass weeds in various crops. This compound belongs to the aryloxyphenoxypropionate class of herbicides and is widely used in agriculture due to its effectiveness and low toxicity to humans and animals.
Mechanism Of Action
Fenoxaprop-P-ethyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately leads to its death. Fenoxaprop-P-ethyl is selective for grassy weeds because the ACC enzyme in these plants is more sensitive to the herbicide than in broadleaf plants.
Biochemical And Physiological Effects
Fenoxaprop-P-ethyl has been shown to have minimal toxicity to humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, studies have shown that exposure to fenoxaprop-P-ethyl can cause mild skin and eye irritation. In plants, fenoxaprop-P-ethyl causes a disruption of lipid metabolism, which leads to a reduction in membrane integrity and cell death.
Advantages And Limitations For Lab Experiments
Fenoxaprop-P-ethyl is a widely used herbicide in agriculture, and its effectiveness has been well established. In laboratory experiments, fenoxaprop-P-ethyl can be used to study the effects of herbicides on plant metabolism and the environment. One limitation of using fenoxaprop-P-ethyl in lab experiments is that it is a relatively specific herbicide, and its effects may not be representative of other herbicides or environmental stressors.
Future Directions
There are several potential future directions for research on fenoxaprop-P-ethyl. One area of interest is the development of new herbicides that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of fenoxaprop-P-ethyl on soil and water systems. Additionally, there is a need for further research on the potential impact of fenoxaprop-P-ethyl on non-target organisms and the environment. Finally, the development of new analytical methods for detecting fenoxaprop-P-ethyl and its metabolites in environmental samples could improve our understanding of its fate and transport in the environment.
Synthesis Methods
Fenoxaprop-P-ethyl is synthesized by the reaction of 2-(4-chlorophenoxy)acetic acid with 2,4,5-trichlorophenol in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethanol to form fenoxaprop-P-ethyl. The synthesis of fenoxaprop-P-ethyl is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Fenoxaprop-P-ethyl has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grass weeds in various crops, including rice, wheat, maize, and soybean. Research has also been conducted to determine the fate and transport of fenoxaprop-P-ethyl in soil and water systems, as well as its potential impact on non-target organisms.
properties
CAS RN |
327071-46-5 |
|---|---|
Product Name |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
Molecular Formula |
C14H9Cl4NO2 |
Molecular Weight |
365 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C14H9Cl4NO2/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20) |
InChI Key |
LLYCFUILTVWQDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)










![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)
